Fmoc-L-Glu(2-phenylisopropyloxy)-OH
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Overview
Description
Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-L-glutamic acid 5-(2-phenylisopropyl) ester, is a chemical compound with the molecular formula C29H29NO6 and a molecular weight of 487.561. It appears as a white to pale yellow powder1.
Synthesis Analysis
The synthesis of Fmoc-L-Glu(2-phenylisopropyloxy)-OH involves the use of the 2-PhiPr group, which can be removed selectively in the presence of tBu-based protecting groups by treatment with 1% TFA in DCM1. This makes this derivative an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS1.
Molecular Structure Analysis
The molecular structure of Fmoc-L-Glu(2-phenylisopropyloxy)-OH is represented by the formula C29H29NO61. Further structural analysis would require more specific information or advanced analytical techniques.
Chemical Reactions Analysis
The primary chemical reaction involving Fmoc-L-Glu(2-phenylisopropyloxy)-OH is its use in the synthesis of cyclic peptides via Fmoc Solid Phase Peptide Synthesis (SPPS)1. The 2-PhiPr group can be selectively removed in the presence of tBu-based protecting groups1.
Physical And Chemical Properties Analysis
Fmoc-L-Glu(2-phenylisopropyloxy)-OH is a white to pale yellow powder1. It has a molecular weight of 487.56 and a molecular formula of C29H29NO61. The compound has an optical rotation of [a]D25 = -5.5 ± 1.0º (C=1 in MeOH)1.
Scientific Research Applications
Ultrasound-Induced Gelation
- A study by Geng et al. (2017) explored the gelation properties of fluorenyl-9-methoxycarbonyl-l-lysine (Fmoc)-OH and its dipeptide derivatives under ultrasound conditions. It was found that ultrasound significantly reduced the minimum gelation concentrations (MGCs) of these compounds in various solvents. The study highlighted the role of π-π stacking and hydrogen bonding in the self-assembly of these gelators into a three-dimensional network (Geng et al., 2017).
Synthesis of Photocaged Peptides
- Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis (SPPS) for synthesizing photocaged peptides. They successfully synthesized peptides containing photosensitive groups on the side chain of aspartic acid and glutamic acid using Fmoc-protected building blocks (Tang et al., 2015).
Controlled Aggregation Properties
- A study by Gour et al. (2021) investigated the self-assembled structure formed by Fmoc protected single amino acids, including Fmoc-L-glutamic acid. The study assessed the self-assembled architecture under different conditions, including concentration, temperature, and pH. This research could have implications for designing novel nanoarchitectures for various applications in material chemistry and bioscience (Gour et al., 2021).
Antibacterial Composite Materials
- Schnaider et al. (2019) presented a study on the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH. The study explored the use of these nanoassemblies in resin-based composites, demonstrating their potential in inhibiting bacterial growth without affecting mammalian cell lines (Schnaider et al., 2019).
Solid-Phase Synthesis of Peptides
- Albericio et al. (2009) described a method for preparing peptides with C-terminal asparagine or glutamine. This method involved attaching N alpha-Fmoc-C alpha-tert-butyl aspartate or glutamate to a support, facilitating the synthesis of complex peptides (Albericio et al., 2009).
Safety And Hazards
Future Directions
The future directions of Fmoc-L-Glu(2-phenylisopropyloxy)-OH are likely to continue to involve its use in the synthesis of cyclic peptides1. Its selective deprotection capability makes it a valuable tool in peptide synthesis, particularly in the creation of cyclic peptides1.
Please note that this information is based on the available resources and may not include all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature is recommended.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNRKQDJIWMHNG-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718516 |
Source
|
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Glu(2-phenylisopropyloxy)-OH | |
CAS RN |
200616-39-3 |
Source
|
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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